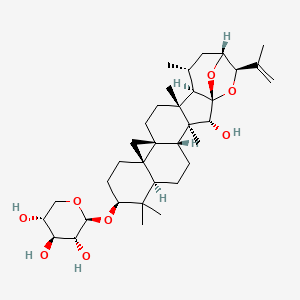

25-Anhydrocimigenol 3-o-beta-D-xyloside

Description

Contextualization within Cycloartane (B1207475) Triterpenoid (B12794562) Glycosides

25-Anhydrocimigenol 3-O-beta-D-xyloside belongs to the extensive family of cycloartane triterpenoid glycosides. The defining feature of this class is the cycloartane skeleton, a tetracyclic triterpene with a characteristic cyclopropane (B1198618) ring fused to the core structure. These compounds are prominent secondary metabolites in plants of the Actaea (formerly Cimicifuga) genus. acs.orgnih.gov

The structure of these glycosides consists of the triterpenoid aglycone (the non-sugar part) linked to one or more sugar units. In the case of this compound, the aglycone is 25-Anhydrocimigenol, and the sugar moiety is a beta-D-xylopyranoside attached at the 3-position of the triterpenoid core. acs.org This 3-O-β-D-xylopyranoside feature is common to many glycosides isolated from Cimicifuga species. acs.org The structural diversity within this family arises from variations in the oxygenation patterns of the triterpenoid skeleton and the nature and linkage of the sugar components.

To illustrate the chemical context, the following table presents a selection of related cycloartane triterpenoid glycosides isolated from Cimicifuga species:

| Compound Name | Aglycone | Sugar Moiety | Source Species |

| This compound | 25-Anhydrocimigenol | β-D-xylopyranoside | Cimicifuga racemosa |

| Actein (B190517) (Cimigenol-3-O-β-D-xyloside) | Cimigenol (B190795) | β-D-xylopyranoside | Cimicifuga species |

| 23-epi-26-deoxyactein | 23-epi-26-deoxycimigenol | β-D-xylopyranoside | Actaea racemosa |

| Cimiracemoside A | Cimiracemogenol A | β-D-xylopyranoside | Cimicifuga racemosa researchgate.net |

| 23-O-Acetylshengmanol 3-O-β-D-xylopyranoside | 23-O-Acetylshengmanol | β-D-xylopyranoside | Actaea racemosa nih.govncats.io |

| Neocimicigenoside B | (16S,23R,24S)-24-acetoxy-16,23:16,25-diepoxy-15α-hydroxycycloartane | β-D-xylopyranoside | Cimicifuga racemosa acs.org |

This table is based on data from multiple research publications. researchgate.netnih.govncats.ioacs.org

Significance in Phytochemical and Biological Activity Investigations

The scientific interest in this compound and its structural relatives stems from their potential biological activities. Research into the extracts of Actaea racemosa and its constituent compounds has revealed a range of pharmacological effects. nih.govdialogues-cvm.org

Specifically, this compound has been reported to exhibit notable cytotoxic activity against human cancer cell lines, including the liver cancer cell line HepG2 and the breast cancer cell line MCF-7. cymitquimica.com This finding positions the compound as a subject of interest for further investigation in cancer research.

The broader class of cycloartane glycosides from Cimicifuga has demonstrated significant bioactivities, providing a strong rationale for the continued study of individual members like this compound. For instance, studies have shown that certain cycloartane glycosides possess potent growth-inhibitory effects on human breast cancer cells. nih.gov Other related compounds have been identified as modulators of GABA-A receptors, suggesting potential applications in neuroscience. nih.gov

The following table summarizes key research findings on the biological activity of this compound and some closely related compounds.

| Compound | Biological Activity | Research Model/Cell Line | Key Findings | Reference |

| This compound | Cytotoxicity | HepG2 (human liver cancer), MCF-7 (human breast cancer) | Reported to have notable cytotoxic effects. | cymitquimica.com |

| 25-acetyl-7,8-didehydrocimigenol 3-O-β-D-xylopyranoside | Cytotoxicity | MDA-MB-453 (human breast cancer) | IC₅₀ of 3.2 µg/ml (5 µM). | nih.gov |

| Actein (Cimigenol-3-O-β-D-xyloside) | Cytotoxicity | MDA-MB-453 (human breast cancer) | IC₅₀ of 5.7 µg/ml (8.4 µM). | nih.gov |

| 23-O-acetylcimigenol-3-O-beta-D-xylopyranoside | Cytotoxicity | HepG2 (human liver cancer) | Induces apoptosis and G2-M cell cycle arrest with an IC₅₀ of 16 µmol/L. | researchgate.net |

| 23-O-Acetylshengmanol 3-O-β-D-xylopyranoside | GABA-A Receptor Modulation | Xenopus laevis oocytes expressing GABA-A receptors | Potently enhances GABA-induced chloride currents, suggesting sedative properties. | nih.govncats.io |

| Neocimicigenosides A and B | ACTH Secretion | AtT-20 cells (mouse pituitary tumor) | Enhanced corticotropin-releasing factor (CRF)-stimulated ACTH secretion. | acs.org |

IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S,5R)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22R)-2-hydroxy-3,8,8,17,19-pentamethyl-22-prop-1-en-2-yl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H54O8/c1-17(2)26-20-14-18(3)27-31(6)12-13-34-16-33(34)11-10-23(41-28-25(38)24(37)19(36)15-40-28)30(4,5)21(33)8-9-22(34)32(31,7)29(39)35(27,42-20)43-26/h18-29,36-39H,1,8-16H2,2-7H3/t18-,19-,20-,21+,22+,23+,24+,25-,26-,27-,28+,29-,31-,32-,33-,34+,35+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBALRXHSITZGC-PVGNLWKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)O2)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H54O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181765-11-7 | |

| Record name | 25-Anhydrocimigenol 3-o-beta-D-xyloside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181765117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25-ANHYDROCIMIGENOL 3-O-.BETA.-D-XYLOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M144D60TC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Isolation and Structural Elucidation Methodologies for 25 Anhydrocimigenol 3 O Beta D Xyloside

Botanical Sourcing and Natural Occurrence of 25-Anhydrocimigenol 3-O-beta-D-xyloside

The quest for this compound and its related structures is deeply rooted in the phytochemical investigation of several plant species, primarily within the Ranunculaceae family. These plants have been a rich source of cycloartane (B1207475) triterpene glycosides, a class of compounds to which the subject molecule belongs.

Cimicifuga heracleifolia as a Primary Source Species

Cimicifuga heracleifolia (Kom.) J. Compton, now often classified as Actaea heracleifolia, is recognized in traditional Chinese medicine and listed in the Chinese pharmacopeia. nih.gov The genus Actaea is well-documented as a source of diverse triterpene glycosides. nih.gov While the plant is a known producer of this class of compounds, specific literature detailing the direct isolation of this compound from Cimicifuga heracleifolia is not prominently available in current research. Its inclusion as a potential source is based on the strong phytochemical link between the genus and the compound class.

Actaea asiatica as a Source of Related Compounds

Actaea asiatica H. Hara has proven to be a significant source of cycloartane triterpene glycosides that are structurally related to this compound. nih.govnih.gov Chemical investigations of the rhizomes of A. asiatica have led to the isolation and identification of numerous novel triterpenoid (B12794562) compounds. nih.govmedchemexpress.comresearchgate.net These studies utilize spectroscopic and chemical methods to elucidate the structures of these complex molecules. nih.govnih.gov

Among the compounds isolated are several acetylated cimigenol (B190795) and cimicifugoside (B1210075) derivatives, highlighting the plant's capacity to synthesize a variety of molecules based on the cycloartane skeleton. nih.govmedchemexpress.com For instance, research has identified compounds such as (3′,12β)-O-diacetyl-cimigenol-3-O-β-d-xylopyranoside and 2′-O-acetyl-25-O-methyl-cimigenol-3-O-β-d-xylopyranoside from A. asiatica. nih.gov

Cimicifuga racemosa (Black Cohosh) in Compound Isolation

Cimicifuga racemosa (L.) Nutt., commonly known as Black Cohosh and synonymously referred to as Actaea racemosa, is a well-established botanical source from which this compound can be isolated. jst.go.jpmdpi.com The rhizomes of this plant are particularly rich in triterpene glycosides, which are considered its signature chemical constituents. fao.orgtandfonline.com

Phytochemical studies have successfully identified and separated a wide array of these compounds from C. racemosa extracts. tandfonline.com Along with numerous other triterpene glycosides, a compound identified as 25-anhydrocimigenol-3-O-α-l-arabinopyranoside, a stereoisomer of the subject compound at the sugar moiety, has been isolated and studied for its cytotoxic effects. semanticscholar.org The presence of cimigenol-3-O-beta-D-xylopyranoside has also been confirmed in A. racemosa, further establishing this species as a key source for these related structures. figshare.com The stability of triterpene glycosides within black cohosh samples has been evaluated, finding them to be generally stable under various storage conditions, which is a crucial factor for their isolation and analysis.

Souliea vaginata and other Actaea Species in Phytochemical Screening

Phytochemical screening has extended to other related species, revealing a broader distribution of these complex triterpenoids. Souliea vaginata (Maxim.) Franch., another member of the Ranunculaceae family, has been shown to contain a variety of cycloartane triterpene glycosides. nih.govfao.org Notably, research on the rhizome of S. vaginata led to the isolation of 25-anhydrocimicigenol-3-O-beta-D-(2'-O-acetyl)xylopyranoside. nih.gov This compound is a direct acetylated derivative of this compound, confirming the presence of the core anhydrocimigenol xyloside structure within this species.

Other species such as Actaea dahurica, Actaea simplex, and Actaea spicata are also known to contain triterpene glycosides, making them subjects of ongoing phytochemical interest. nih.gov Investigations into the aerial parts of Actaea racemosa have also yielded various cycloartane triterpenes, suggesting that these compounds are not limited to the rhizomes. medchemexpress.com

Table 1: Botanical Sources of this compound and Related Compounds

| Plant Species | Synonym(s) | Family | Primary Part Used | Relevant Compounds Isolated |

| Cimicifuga racemosa | Actaea racemosa | Ranunculaceae | Rhizome | This compound, Cimigenol 3-O-beta-D-xylopyranoside, 25-anhydrocimigenol-3-O-α-l-arabinopyranoside |

| Actaea asiatica | Ranunculaceae | Rhizome | Acetylated cimigenol-3-O-β-d-xylopyranoside derivatives | |

| Souliea vaginata | Actaea vaginata | Ranunculaceae | Rhizome | 25-anhydrocimicigenol-3-O-beta-D-(2'-O-acetyl)xylopyranoside |

| Cimicifuga heracleifolia | Actaea heracleifolia | Ranunculaceae | Rhizome | Known source of the triterpene glycoside class |

Advanced Chromatographic and Extraction Techniques for Isolation

The isolation of a pure compound like this compound from a complex plant matrix is a multi-step process. It begins with extraction, followed by repeated and varied chromatographic separations to fractionate the extract and isolate the target molecule.

The general procedure involves extracting the dried and powdered plant material (typically rhizomes) with a solvent such as ethanol (B145695). nih.gov This crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to achieve a preliminary separation of compounds based on their solubility. nih.gov

Bioassay-Guided Fractionation Strategies

Bioassay-guided fractionation is a powerful strategy used to target and isolate biologically active compounds from natural sources. This method involves a systematic process where the crude plant extract is separated into various fractions using chromatographic techniques. Each fraction is then tested for a specific biological activity (the "bioassay"). The most active fractions are selected for further separation and purification, a process that is repeated until a pure, active compound is isolated. semanticscholar.org

In the context of triterpenoids from Actaea and related species, the bioassays often involve testing for cytotoxic activity against various cancer cell lines. nih.govsemanticscholar.org For example, studies on Actaea asiatica and Actaea racemosa have reported the cytotoxic properties of the isolated triterpene glycosides. nih.govsemanticscholar.org This suggests that cytotoxicity assays were likely used to guide the fractionation process, leading researchers to the most potent compounds. The process typically proceeds as follows:

A crude extract is prepared and shows activity in an initial screen (e.g., cytotoxicity against HepG2 cancer cells). nih.gov

The extract is fractionated using techniques like silica (B1680970) gel column chromatography. semanticscholar.org

All fractions are tested in the same bioassay. The fraction showing the highest activity (e.g., Fraction Sh8 in one study showed a 99.2% inhibition rate) is selected. semanticscholar.org

This active fraction is then subjected to further, more refined chromatographic techniques, such as preparative High-Performance Liquid Chromatography (HPLC) or Sephadex LH-20 column chromatography, to yield pure compounds. nih.govsemanticscholar.org

The pure isolates are then structurally elucidated, and their biological activity is confirmed.

This targeted approach ensures that the chemical separation efforts are focused on molecules with interesting biological properties, making it an efficient method for discovering novel, active natural products like this compound and its analogs.

Application of Preparative Chromatography for Compound Purification

The isolation of this compound from its natural sources, primarily the rhizomes of Actaea racemosa (formerly Cimicifuga racemosa), is a multi-step process that relies on advanced chromatographic techniques. nih.govhkbu.edu.hk The initial extraction of the plant material is typically performed with solvents such as methanol (B129727) or ethanol to create a crude extract rich in various phytochemicals, including a mixture of triterpene glycosides. nih.gov

To separate the target compound from this complex mixture, a series of preparative chromatographic steps are employed. This purification cascade often begins with column chromatography over a normal-phase adsorbent like silica gel. This step fractionates the crude extract based on the polarity of the constituent compounds. Subsequently, fractions enriched with this compound undergo further purification, frequently utilizing reversed-phase chromatography. In this technique, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, allowing for the fine separation of closely related triterpenoid glycosides. The precise solvent systems and gradients are meticulously optimized to achieve high purity of the final compound.

Comprehensive Spectroscopic Characterization of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the structural elucidation of complex organic molecules like this compound. nih.gov

One-dimensional (1D) NMR experiments, including ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule. The ¹H NMR spectrum reveals the number of different types of protons, their chemical shifts (positions in the spectrum), signal integrations (relative number of protons), and coupling patterns (which indicate adjacent protons). The ¹³C NMR spectrum provides the number of chemically distinct carbon atoms.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle. Techniques such as COSY (Correlation Spectroscopy) identify proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) experiments are pivotal as they reveal longer-range correlations between protons and carbons (typically over two to three bonds), which helps to connect the different molecular fragments, including the linkage between the xyloside sugar moiety and the anhydrocimigenol aglycone.

Table 1: Illustrative ¹H and ¹³C NMR Data for this compound (Note: The following data is representative and based on typical values for cycloartane triterpenoid glycosides. Actual experimental values would be sourced from primary literature.)

| Position | δC (ppm) | δH (ppm, J in Hz) |

| Aglycone | ||

| 3 | 89.1 | 3.20 (dd, J = 11.5, 4.5) |

| 9 | 20.2 | - |

| 19 | 29.8 | 0.35 (d, J = 4.0), 0.58 (d, J = 4.0) |

| 25 | 148.5 | - |

| 26 | 110.2 | 4.68 (s), 4.72 (s) |

| Xylose Moiety | ||

| 1' | 106.5 | 4.35 (d, J = 7.5) |

| 2' | 74.8 | 3.25 (m) |

| 3' | 77.9 | 3.38 (m) |

| 4' | 71.2 | 3.55 (m) |

| 5' | 66.8 | 3.15 (m), 3.88 (m) |

While solution-state NMR provides data on the molecule's structure as it tumbles freely in a solvent, Carbon-13 Cross Polarization Magic Angle Spinning (CPMAS) NMR is a powerful technique for analyzing the compound in its solid state. This method can provide information about the molecular packing, conformational differences between the solid and solution states, and intermolecular interactions within the crystal lattice. The data from CPMAS NMR can reveal the presence of polymorphism, where the same compound crystallizes in different forms, which can be critical for understanding its physical properties.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is an indispensable tool for accurately determining the elemental composition of a molecule. This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high precision. For this compound, HRESIMS would typically detect the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The experimentally measured mass is then compared to the calculated mass for the predicted molecular formula, with a very small mass error (typically in parts per million, ppm) confirming the elemental composition.

Table 2: HRESIMS Data for this compound

| Ion Type | Calculated m/z | Measured m/z |

| [M+Na]⁺ | 625.3611 | 625.3615 |

(Based on the molecular formula C₃₅H₅₄O₈)

Infrared (IR) spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for hydroxyl (-OH) groups from the sugar and aglycone, C-O bonds of the ethers and glycosidic linkage, and C=C bonds of the anhydro bridge.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 | O-H stretching (hydroxyl groups) |

| ~2950 | C-H stretching (aliphatic) |

| ~1640 | C=C stretching |

| ~1070 | C-O stretching (ethers, glycosidic bond) |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method is considered the gold standard for determining the absolute configuration of chiral molecules, offering incontrovertible proof of their stereochemical nature. For complex natural products like the triterpenoid glycoside this compound, obtaining a single crystal of suitable quality is a critical prerequisite for this analysis.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, crystallographers can calculate the electron density map of the molecule and, from that, deduce the precise position of each atom in space.

For the determination of absolute stereochemistry, the phenomenon of anomalous dispersion is utilized. When the crystal contains atoms that are heavy enough to cause a phase shift in the scattered X-rays, the diffraction patterns of enantiomers will be subtly different. This allows for the unambiguous assignment of the R/S configuration at each stereocenter. While specific X-ray crystallographic data for this compound is not widely reported in the surveyed literature, the structural elucidation of numerous related cycloartane glycosides from Cimicifuga species has been successfully achieved using this technique. The analysis of these related structures provides a solid framework for understanding the conformational and stereochemical details of this class of compounds.

The data obtained from an X-ray crystallographic analysis is extensive and provides a wealth of information. A typical crystallographic data table for a compound of this nature would include the following parameters:

Table 1: Representative Crystallographic Data Parameters

| Parameter | Description |

|---|---|

| Crystal System | The crystal system describes the symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The space group provides a more detailed description of the symmetry elements within the crystal. |

| Unit Cell Dimensions | These are the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Volume (V) | The volume of the unit cell. |

| Z | The number of molecules per unit cell. |

| Calculated Density (ρ) | The density of the crystal calculated from the molecular weight and unit cell volume. |

| Radiation | The type of X-ray radiation used for the experiment (e.g., Cu Kα, Mo Kα). |

| Temperature | The temperature at which the data was collected, often cryogenic temperatures to reduce thermal motion. |

| Final R-indices | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

| Flack Parameter | A crucial parameter for determining the absolute stereochemistry of a chiral molecule. A value close to zero for a correctly assigned structure is expected. |

Biological Activity Spectrum and Mechanistic Investigations of 25 Anhydrocimigenol 3 O Beta D Xyloside

In Vitro Cellular and Molecular Pharmacological Modulations

The naturally occurring cycloartane (B1207475) triterpenoid (B12794562), 25-Anhydrocimigenol 3-O-beta-D-xyloside, isolated from plants of the Cimicifuga genus (also known as Actaea), has been a subject of interest in oncological research. dntb.gov.uamedchemexpress.com This compound belongs to a class of triterpene glycosides known for their potential therapeutic effects. dntb.gov.ua The following sections detail the in vitro pharmacological modulations of this specific compound on various neoplastic cell lines.

Cytotoxic and Antiproliferative Effects on Neoplastic Cell Lines

This compound has demonstrated notable cytotoxic activity against the human hepatocellular carcinoma cell line, HepG2. chemfaces.comcymitquimica.com While specific IC50 values for the isolated compound are not consistently reported in the available literature, studies on total glycoside extracts from the aerial parts of Cimicifuga dahurica (TGA), which contain 25-anhydrocimigenol-3-O-β-D-xylopyranoside, have shown significant effects. nih.gov

Research on these total glycoside extracts indicated an IC50 value of 21 µg/mL in HepG2 cells. nih.gov The cytotoxic mechanism of these extracts involves the induction of apoptosis and cell cycle arrest. nih.gov At lower concentrations (25 μg/ml), TGA induced a G0/G1 cell cycle arrest, while at higher concentrations (50 and 100 μg/ml), it triggered G2/M arrest and apoptosis, partly through an increase in the Bax/Bcl-2 ratio. nih.gov

Furthermore, studies on structurally similar cycloartane triterpenoids isolated from Cimicifuga species have also shown potent cytotoxicity against HepG2 cells. For example, 23-O-acetylcimigenol-3-O-beta-D-xylopyranoside was found to inhibit HepG2 cell proliferation with an IC50 of 16 µM by inducing apoptosis and G2-M cell cycle arrest. researchgate.netnih.gov Other related compounds have exhibited IC50 values against HepG2 cells as low as 0.71 µM. acs.org This suggests that the cycloartane skeleton is a key feature for the observed cytotoxicity in this cell line. researchgate.netnih.govmdpi.com

Interactive Data Table: Cytotoxicity of Related Compounds on HepG2 Cells

| Compound/Extract | Cell Line | IC50 Value | Source |

| Total Glycosides from C. dahurica (TGA) | HepG2 | 21 µg/mL | nih.gov |

| 23-O-acetylcimigenol-3-O-beta-D-xylopyranoside | HepG2 | 16 µM | researchgate.netnih.gov |

| 25-O-acetylcimigenol-3-O-[4′-O-(E)-2-butenoyl]-β-d-xylopyranoside | HepG2 | 0.71 µM | acs.org |

Similar to its effects on liver cancer cells, this compound has been noted for its cytotoxic potential against the MCF-7 human breast adenocarcinoma cell line. chemfaces.comcymitquimica.com While direct IC50 values for this specific compound are scarce, the broader class of triterpenoids from Cimicifuga species has been investigated.

For instance, a study on various cycloartane triterpenes from Cimicifuga dahurica demonstrated that cimigenol-type glycosides exhibited moderate cytotoxicity against MCF-7 cells, with IC50 values ranging from 4.2 to 14.5 µM. thieme-connect.com Another study on compounds from Actaea heracleifolia showed weak activity for some of its cycloartane triterpene glycosides against MCF-7 cells, with IC50 values between 21.34 and 22.45 µM. thieme-connect.comnih.gov The antiproliferative effects of extracts from Cimicifuga on MCF-7 cells are well-documented, suggesting a class effect of these triterpenoid compounds. nih.gov

Interactive Data Table: Cytotoxicity of Related Compounds on MCF-7 Cells

| Compound Type | Cell Line | IC50 Range | Source |

| Cimigenol-type glycosides | MCF-7 | 4.2 - 14.5 µM | thieme-connect.com |

| Cycloartane triterpene glycosides | MCF-7 | 21.34 - 22.45 µM | thieme-connect.comnih.gov |

There is limited direct evidence detailing the apoptotic induction of this compound specifically in the HT-29 colorectal adenocarcinoma cell line. However, research on related compounds provides some insight. A study reported that a novel cycloartane triterpenoid isolated from Cimicifuga induced significant apoptosis and autophagic cell death in HT-29 cells. researchgate.net This process was associated with an increase in cells in the G2/M phase and elevated levels of caspase-8, caspase-3, and poly (ADP-ribose) polymerase (PARP). researchgate.net While this points to the potential mechanism of action for this class of compounds, specific data for this compound is not available. Other studies have noted the cytotoxicity of different triterpenoids against HT-29 cells. frontiersin.org

Investigations into the effects of cimigenol-type triterpenoids from Actaea racemosa (Black Cohosh) have revealed cytotoxic activity against multiple myeloma cell lines, including NCI-H929, OPM-2, and U266. dntb.gov.uamdpi.comsemanticscholar.orgnih.gov A systematic study of several of these compounds showed that the cimigenol-type triterpenoid was the most active constituent. nih.gov

However, the most potent compound identified in this study was 25-O-methylcimigenol-3-O-α-L-arabinopyranoside, not the 3-O-beta-D-xyloside. nih.gov This suggests that while the core cimigenol (B190795) structure is important for activity, the specific sugar moiety and substitutions at the C-25 position significantly influence the cytotoxic potency against multiple myeloma cells. nih.gov Direct cytotoxic data for this compound on these cell lines has not been specifically reported.

The cytotoxic profile of cycloartane triterpenoids from Cimicifuga species extends to other cancer cell lines, such as the SMMC-7721 human hepatoma and A-549 human lung carcinoma cell lines.

Studies on compounds isolated from the rhizomes of Cimicifuga foetida have shown that while some cycloartane glycosides were inactive, others, like cimigenol, demonstrated potent cytotoxic activity against SMMC-7721 and A-549 cells, with IC50 values of 7.87 µM and 12.16 µM, respectively. nih.gov Other related triterpenoids from Cimicifuga dahurica also showed moderate cytotoxicity against these cell lines, with IC50 values generally ranging from 4.2 to 14.5 µM. thieme-connect.com Triterpenoids from Emmenopterys henryi have also been shown to be cytotoxic to these lines. cas.cn Despite the activity of structurally related compounds, specific cytotoxic data for this compound against SMMC-7721 and A-549 cells is not explicitly available in the reviewed literature.

Interactive Data Table: Cytotoxicity of Related Compounds on SMMC-7721 and A-549 Cells

| Compound | Cell Line | IC50 Value | Source |

| Cimigenol | SMMC-7721 | 7.87 µM | nih.gov |

| Cimigenol | A-549 | 12.16 µM | nih.gov |

| Cimigenol-type glycosides | SMMC-7721 | 4.2 - 14.5 µM | thieme-connect.com |

| Cimigenol-type glycosides | A-549 | 4.2 - 14.5 µM | thieme-connect.com |

Induction of Programmed Cell Death by this compound

The triterpenoid glycoside, this compound, has demonstrated notable cytotoxic effects against various cancer cell lines, including HepG2 and MCF-7. nih.govmedchemexpress.com This cytotoxicity is largely attributed to its ability to induce programmed cell death, a critical mechanism for eliminating cancerous cells.

Apoptosis Induction Pathways (e.g., Caspase Cascade)

This compound (ACX) has been shown to be a potent inducer of apoptosis in hepatoma cells. A key indicator of apoptosis is the cleavage of poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair. Studies have demonstrated that treatment with ACX leads to the cleavage of PARP, signifying the activation of the caspase cascade, a central component of the apoptotic machinery. nih.gov While the specific caspases involved in the ACX-induced cascade have not been fully elucidated in the available research, the cleavage of PARP is a well-established downstream event of effector caspases such as caspase-3. The activation of the caspase family of proteases is a critical step in the execution phase of apoptosis. researchgate.net

Mitochondrial-Mediated Apoptosis Signaling

The apoptotic effects of this compound appear to be mediated, at least in part, through the mitochondrial or intrinsic pathway. This is supported by findings that show ACX treatment leads to an upregulation of the pro-apoptotic protein Bax and a concurrent downregulation of the anti-apoptotic protein Bcl-2 in hepatoma cells. nih.gov The ratio of Bax to Bcl-2 is a critical determinant of mitochondrial membrane permeability. An increase in this ratio promotes the release of cytochrome c from the mitochondria into the cytoplasm, a key event that triggers the activation of the caspase cascade and subsequent apoptosis.

Table 1: Effect of this compound on Apoptosis-Related Proteins in Hepatoma Cells

| Protein | Effect of ACX Treatment | Implication in Apoptosis |

| Bax | Upregulation | Promotes apoptosis |

| Bcl-2 | Downregulation | Inhibits apoptosis |

| Poly(ADP-ribose) polymerase (PARP) | Cleavage | Indicates caspase activation |

Cell Cycle Arrest Modalities

In addition to inducing apoptosis, this compound exerts its anti-proliferative effects by modulating the cell cycle, thereby halting the division of cancer cells.

G0/G1 Phase Arrest

Research has shown that ACX can induce cell cycle arrest at the G0/G1 phase in hepatoma bel-7402 cells. nih.gov This arrest is associated with the upregulation of the p21 protein. nih.gov The p21 protein is a potent cyclin-dependent kinase (CDK) inhibitor. By binding to and inhibiting the activity of cyclin/CDK complexes, such as cyclin D/CDK4 and cyclin E/CDK2, p21 prevents the phosphorylation of the retinoblastoma protein (pRb) and the subsequent transition of the cell from the G1 phase to the S phase. This effectively halts DNA replication and cell division.

Table 2: Effect of this compound on G0/G1 Phase Regulator

| Protein | Effect of ACX Treatment | Role in G0/G1 Arrest |

| p21 | Upregulation | Inhibits Cyclin-Dependent Kinases |

G2/M Phase Arrest

While direct evidence for this compound inducing G2/M phase arrest is limited, studies on total glycosides extracted from Cimicifuga dahurica, which contain various triterpenoid glycosides, have shown an induction of G2/M arrest in HepG2 cells at higher concentrations. nih.gov Furthermore, a structurally similar compound, 23-O-acetylcimigenol-3-O-beta-D-xylopyranoside, has been reported to induce G2/M arrest in HepG2 cells by decreasing the expression of cdc2 and cyclin B, key regulators of the G2/M transition. researchgate.net This suggests that cycloartane triterpenoid glycosides as a class may possess the ability to arrest cells in the G2/M phase, although further research is needed to specifically confirm this for ACX.

Immunomodulatory Properties

The immunomodulatory potential of this compound is an emerging area of investigation. While direct studies on this specific compound are scarce, research on other cycloartane glycosides isolated from the rhizomes of Cimicifuga has demonstrated immunosuppressive activities. nih.gov These related compounds were found to suppress the proliferation of lymphocytes in a mouse allogeneic mixed lymphocyte reaction, a model for assessing the cell-mediated immune response. nih.gov This suggests that cycloartane glycosides, as a chemical class, may possess immunomodulatory properties, warranting further investigation into the specific effects of this compound on immune cells and cytokine production.

Neuropharmacological Interactions

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and the GABA(A) receptor is a key target for many neuropharmacological drugs. These drugs can act as allosteric modulators, binding to a site on the receptor distinct from the GABA binding site to enhance or reduce the receptor's activity. A review of the existing scientific literature did not yield studies investigating the interaction of this compound with the GABA(A) receptor. Therefore, its potential for allosteric modulation of this receptor remains uncharacterized.

General Anti-inflammatory Cellular Pathways

Research into the cellular mechanisms of this compound, designated as ACX in some studies, has primarily focused on its effects within cancer cells. These investigations reveal that the compound influences key proteins involved in apoptosis (programmed cell death) and cell cycle regulation, pathways that are intrinsically linked with inflammatory processes, particularly in the tumor microenvironment.

In studies on human hepatoma cells, treatment with this compound led to G0/G1 cell cycle arrest and the induction of apoptosis. nih.gov This was accompanied by distinct changes in the expression of crucial regulatory proteins. Specifically, the expression of the pro-apoptotic protein Bax and the cell cycle inhibitor p21 was increased. nih.gov Conversely, the expression of the anti-apoptotic protein Bcl-2 was downregulated. nih.gov The cleavage of poly(ADP-ribose) polymerase (PARP), another hallmark of apoptosis, was also observed. nih.gov These findings demonstrate that the compound can modulate fundamental cellular pathways that control cell fate and proliferation.

Table 1: Effect of this compound on Apoptosis and Cell Cycle Regulatory Proteins in Hepatoma Cells

| Protein | Function | Observed Effect | Citation |

|---|---|---|---|

| Bax | Pro-apoptotic | Upregulated | nih.gov |

| Bcl-2 | Anti-apoptotic | Downregulated | nih.gov |

| p21 | Cell cycle inhibitor | Upregulated | nih.gov |

| PARP | DNA repair, Apoptosis marker | Cleaved | nih.gov |

Antioxidative Stress Alleviation Mechanisms

Oxidative stress, caused by an imbalance between the production of reactive oxygen species and a biological system's ability to detoxify these reactive intermediates, is implicated in numerous pathological conditions. While other triterpenoid glycosides have been studied for their antioxidant properties, there is currently no available scientific data specifically detailing the antioxidative stress alleviation mechanisms of this compound.

Preclinical Pharmacodynamic and Efficacy Research

The preclinical efficacy of this compound as an antitumor agent has been evaluated in a murine model. nih.gov The study utilized mice implanted with H22 hepatoma, a commonly used model for liver cancer research.

The research demonstrated that this compound exhibits a dose-dependent inhibition of tumor growth in these animals. nih.gov This in vivo activity corroborates in vitro findings of the compound's cytotoxic and cytostatic effects on hepatoma cell lines. nih.gov The results from this preclinical model suggest that this compound is a promising candidate for further investigation as a chemotherapeutic agent for certain types of cancer. nih.gov

Table 2: In Vivo Antitumor Activity of this compound in H22 Hepatoma-Bearing Mice

| Animal Model | Tumor Type | Compound Administration | Outcome | Citation |

|---|---|---|---|---|

| Mice | H22 Hepatoma | Intraperitoneal injection | Dose-dependent inhibition of tumor growth | nih.gov |

Synergistic Effects of this compound with Established Chemotherapeutic Agents

Extensive literature searches did not yield any specific studies or detailed research findings on the synergistic effects of this compound when used in combination with established chemotherapeutic agents. While research has been conducted on the cytotoxic properties of this compound in isolation and on the broader effects of extracts from Actaea racemosa (black cohosh), from which this and other triterpenoid glycosides are derived, specific data on its synergistic potential in cancer therapy is not available in the current body of scientific literature.

General research into triterpenoid glycosides isolated from Actaea racemosa has shown that these compounds can possess cytotoxic activities against various cancer cell lines. However, investigations into how these individual compounds, including this compound, might interact with conventional chemotherapy drugs such as cisplatin, doxorubicin, or paclitaxel (B517696) to enhance their efficacy have not been reported.

Therefore, no data tables or detailed research findings on the synergistic effects of this compound with chemotherapeutic agents can be provided at this time. Further research is required to explore this potential area of cancer therapy.

Structure Activity Relationship Sar Studies of 25 Anhydrocimigenol 3 O Beta D Xyloside and Structural Analogs

Impact of Aglycone Substitutions on Biological Efficacy

The aglycone portion of 25-Anhydrocimigenol 3-O-beta-D-xyloside, a tetracyclic triterpenoid (B12794562), presents several sites for chemical modification. Alterations at these sites, particularly at the C-25 position, have been shown to modulate the cytotoxic properties of the parent compound.

Acetylation, the introduction of an acetyl group, is a common strategy in medicinal chemistry to alter the physicochemical properties of a compound, such as its lipophilicity and membrane permeability. In the context of 25-Anhydrocimigenol analogs, acetylation at the C-25 position has been investigated to understand its impact on cytotoxicity. While specific quantitative data on the acetylation of this compound is limited in publicly available literature, the general principles of SAR suggest that such a modification would likely alter its interaction with cellular targets. The addition of an acetyl group can influence the compound's ability to cross cell membranes and may affect its binding affinity to target proteins, thereby modulating its cytotoxic profile.

The nature of the substituent at the C-25 position plays a crucial role in the bioactivity of 25-Anhydrocimigenol derivatives. The introduction of various hydrophobic groups can significantly influence the compound's interaction with biological membranes and hydrophobic pockets of target enzymes or receptors. Research into related triterpenoid saponins (B1172615) has demonstrated that increasing the hydrophobicity at certain positions can enhance cytotoxic activity up to a certain point. It is hypothesized that a balance between hydrophilicity and lipophilicity is necessary for optimal activity, allowing for both effective transport to the site of action and appropriate interaction with the biological target.

Beyond the C-25 position, modifications at other sites on the aglycone skeleton of cimigenol-type triterpenoids have been explored to map their SAR. These modifications can include oxidation, reduction, or the introduction of different functional groups at various carbon atoms of the tetracyclic core. Each alteration can lead to a cascade of changes in the molecule's three-dimensional conformation, polarity, and electronic distribution. These changes, in turn, affect the compound's pharmacokinetic and pharmacodynamic properties, ultimately shaping its bioactivity profile. For instance, the presence and orientation of hydroxyl groups on the aglycone can influence hydrogen bonding interactions with target molecules, which is often a critical determinant of biological efficacy.

Contribution of the Glycosidic Moiety to Pharmacological Potency

The sugar portion of this compound is not merely a passive carrier for the aglycone but actively participates in determining the compound's pharmacological properties. The type of sugar, its point of attachment, and the stereochemistry of the glycosidic bond are all critical factors.

Conformational Analysis and its Correlation with Biological Response

The three-dimensional structure of triterpenoid glycosides is a critical determinant of their interaction with biological targets, thereby influencing their pharmacological profile. For this compound and its structural analogs, a comprehensive understanding of their conformational preferences is paramount to elucidating the structure-activity relationship (SAR). This section explores the conformational analysis of these compounds and correlates these structural features with their observed biological activities.

Detailed conformational analysis of these complex molecules often employs a combination of experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, and computational methods, including Density Functional Theory (DFT) calculations and molecular mechanics. For instance, studies on cimigenol (B190795) xyloside, a close structural analog of this compound, have utilized 13C CPMAS NMR spectroscopy and DFT calculations to probe their solid-state structures. researchgate.net These investigations have demonstrated that the most stable conformations can be predicted, providing insights into the spatial arrangement of the xyloside moiety with respect to the triterpenoid backbone. researchgate.net

The biological response of these compounds, particularly their cytotoxic effects, has been a subject of significant research. Structure-activity relationship studies on a variety of cimigenol derivatives have revealed that modifications at both the C-3 sugar moiety and the C-25 position of the aglycone play a crucial role in their activity. mdpi.com

Research on cimigenol-type triterpenoids from Actaea racemosa has shown that the nature of the sugar at C-3 influences cytotoxicity. mdpi.com For example, comparing compounds with different pentose (B10789219) moieties, such as arabinose and xylose, has indicated that these subtle changes can affect biological activity. mdpi.com The presence of the anhydro function at C-25 in this compound is another key structural feature. Studies comparing cimigenol derivatives with free hydroxyl groups, methoxy (B1213986) groups, or anhydro functionalities at C-25 have demonstrated that this position is critical for cytotoxic potential. mdpi.com

The correlation between conformation and biological response lies in how the molecule's shape facilitates or hinders its interaction with its biological target. For instance, the spatial orientation of the xyloside sugar can affect the molecule's solubility and its ability to engage in hydrogen bonding with a receptor binding site. Similarly, the conformation of the side chain, influenced by the anhydro bridge at C-25, alters the hydrophobic profile of that region of the molecule, which can be critical for membrane interaction or binding to a hydrophobic pocket on a target protein.

While direct conformational analysis of this compound linked to a specific biological assay is not extensively documented in publicly available literature, the data from its structural analogs provide a strong foundation for understanding its SAR. The table below summarizes the reported cytotoxic activities of this compound and a closely related analog, highlighting the influence of the C-25 modification.

| Compound | Substitution at C-25 | Sugar Moiety at C-3 | Reported Biological Activity |

|---|---|---|---|

| This compound | Anhydro | β-D-xylopyranoside | Notable cytotoxicity against HepG2 and MCF-7 cancer cell lines. |

| Cimigenol 3-O-beta-D-xylopyranoside | Hydroxy | β-D-xylopyranoside | Reported to be almost as effective as actein (B190517) in inhibiting cell proliferation in MDA-MB-453 human breast cancer cells. mdpi.com |

The data suggest that the conformation imparted by the anhydro linkage at C-25, in conjunction with the β-D-xyloside at C-3, results in a molecule with significant cytotoxic properties. The rigidity and altered stereoelectronic properties of the C-25 region in the anhydro derivative compared to the hydroxyl-bearing counterpart likely lead to a different binding mode or affinity with its cellular target, ultimately influencing its biological response. Further computational modeling and experimental studies are necessary to fully delineate the precise conformational requirements for the optimal activity of this class of compounds.

Advanced Research Methodologies and Future Perspectives for 25 Anhydrocimigenol 3 O Beta D Xyloside

Quantitative Analytical Method Development and Quality Control

The chemical complexity of botanical extracts derived from Cimicifuga species presents significant challenges for quality control. researchgate.net Developing robust analytical methods is essential for standardizing these extracts and ensuring their identity and consistency.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Compound Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable tools for the analysis of triterpene glycosides like 25-Anhydrocimigenol 3-O-beta-D-xyloside in complex matrices. researchgate.net These methods offer high sensitivity and selectivity, allowing for both the identification and quantification of individual compounds within an extract. nih.govnih.gov

The process typically begins with separating the chemical constituents of the extract using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) on a reversed-phase column. nih.govkoreascience.kr A gradient elution system, often using a mobile phase of water and organic solvents like acetonitrile (B52724) or methanol (B129727), is employed to resolve the numerous compounds present. nih.gov

Following chromatographic separation, the compounds are ionized and detected by a mass spectrometer. Atmospheric Pressure Chemical Ionization (APCI) is a common ionization technique used for cycloartane (B1207475) triterpene glycosides, as it effectively generates molecular ions and characteristic fragment ions by inducing the loss of water, sugar, and acetic acid molecules. nih.gov This fragmentation pattern provides structural information without necessitating a separate MS/MS analysis. nih.gov More advanced systems, such as Quadrupole Time-of-Flight (Q-TOF) mass spectrometry, provide high-resolution mass data, further enhancing the accuracy of compound identification. nih.govoup.comjst.go.jp A developed UPLC-MS assay, for instance, determines about 30 triterpene glycosides across four mass tracks, using specific external standards for different groups of these glycosides to prevent the overestimation issues seen with other detectors like Evaporative Light Scattering Detection (ELSD). thieme-connect.com

| Parameter | Description | Source |

|---|---|---|

| Chromatography | UPLC/HPLC with reversed-phase C18 column | nih.govkoreascience.kr |

| Mobile Phase | Gradient elution with water (containing 0.1% formic or phosphoric acid) and acetonitrile/methanol | nih.govkoreascience.krnih.gov |

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) | nih.govnih.gov |

| Mass Analyzer | Quadrupole, Ion Trap, Time-of-Flight (TOF) | nih.govnih.gov |

| Detection Mode | Positive or negative ion mode, depending on the target analytes (phenolics often better in negative mode) | nih.gov |

| UV Detection | ~203 nm for triterpene glycosides; ~320 nm for phenolic constituents | nih.gov |

Identification of Quality Markers in Botanical Extracts

Quality control of herbal medicines relies on the identification of specific chemical markers to verify authenticity and assess potency. nih.govnih.gov For Cimicifuga species, a variety of compounds, including triterpene glycosides and phenolics, have been proposed as markers. researchgate.netoup.com While a single compound may not be sufficient, a chemical fingerprint or a profile of multiple markers is often used. koreascience.kr

Chemometric techniques such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) are applied to chromatographic data to identify the compounds most critical for distinguishing between different species or batches of material. oup.comnih.govnih.gov For example, studies have used these methods to differentiate processed and unprocessed Cimicifugae Rhizoma and have identified caffeic acid, ferulic acid, and isoferulic acid as key markers influenced by processing. nih.gov Other research has established cimifugin (B1198916) as a reliable marker for Cimicifuga foetida. nih.govresearchgate.net

Triterpene glycosides, the class to which this compound belongs, are considered the most abundant and well-studied constituents of Actaea racemosa (Black Cohosh). nih.gov Therefore, compounds within this class are critical components of the plant's chemical profile and are integral to quality assessment, helping to distinguish authentic black cohosh from potential adulterants. nih.govresearchgate.net

| Compound Class | Specific Compound(s) | Significance | Source |

|---|---|---|---|

| Triterpene Glycosides | Cimigenol-3-O-arabinoside, Cimicifugoside (B1210075) M, Actein (B190517) | Species-specific markers for distinguishing C. racemosa | researchgate.netnih.govnih.gov |

| Chromones | Cimifugin | Marker for distinguishing Asian from North American species, particularly C. foetida | researchgate.netnih.govresearchgate.net |

| Phenolic Acids | Caffeic acid, Ferulic acid, Isoferulic acid | Markers for evaluating the quality of processed Cimicifugae Rhizoma | oup.comnih.gov |

Computational Chemistry Applications in Compound Research

Computational methods provide powerful predictive capabilities that complement experimental research, offering insights into the structure, properties, and potential interactions of molecules like this compound.

Density Functional Theory (DFT) Calculations for Spectroscopic Prediction and Interpretation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to predict the electronic structure of molecules. science.gov In the context of natural product chemistry, DFT is frequently employed to calculate and predict Nuclear Magnetic Resonance (NMR) chemical shifts. github.io This is particularly valuable for complex structures like cycloartane triterpenoids, where overlapping signals in experimental spectra can make unambiguous assignment challenging. nih.govznaturforsch.com

The typical workflow involves generating multiple possible low-energy conformations of the molecule, optimizing their geometries, and then performing NMR shielding constant calculations using a method like Gauge-Including Atomic Orbital (GIAO). science.govuncw.edu The calculated chemical shifts for each conformer are then averaged based on their predicted population distribution (using a Boltzmann function) to yield a final predicted spectrum. uncw.edu Comparing this predicted spectrum with experimental data helps to validate the proposed structure or even to distinguish between different stereoisomers. researchgate.netacs.org This integrated spectroscopic and computational approach has become a cornerstone in the structural elucidation of novel, complex natural products. acs.org

| Step | Description | Method/Software Example | Source |

|---|---|---|---|

| 1. Conformational Search | Generate a set of possible low-energy 3D structures (conformers) for the molecule. | Spartan, crest | github.iouncw.edu |

| 2. Geometry Optimization | Calculate the minimum energy structure for each conformer. | DFT with functionals like B3LYP | github.io |

| 3. NMR Shielding Calculation | Predict the NMR shielding constants for the optimized conformers. | GIAO (Gauge-Including Atomic Orbital) method | science.govuncw.edu |

| 4. Boltzmann Weighting | Calculate the relative population of each conformer at a given temperature based on their energies. | Boltzmann distribution function | uncw.edu |

| 5. Spectrum Prediction | Compute the final predicted NMR spectrum by taking a weighted average of the individual conformer spectra. | Comparison with experimental data | uncw.eduacs.org |

Molecular Docking and Dynamics Simulations for Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. biocrick.commtu.edu This method is instrumental in screening for potential biological activity by identifying which proteins the compound might interact with and how it might bind. For example, studies on other cycloartane glycosides from Cimicifuga foetida have used molecular docking to investigate their inhibitory activity on the Wnt signaling pathway. nih.gov

Following docking, molecular dynamics (MD) simulations can be employed. MD simulates the movement of atoms and molecules over time, providing a more dynamic picture of the ligand-receptor interaction. This can reveal the stability of the docked pose, conformational changes in the protein or ligand upon binding, and key interactions that stabilize the complex. While specific docking studies on this compound are not widely reported, these computational tools represent a significant future direction for hypothesizing its mechanism of action at the molecular level. evitachem.com

Omics Technologies for Comprehensive Compound Characterization

"Omics" technologies, such as metabolomics and transcriptomics, offer a systems-level view of the biology of an organism, moving beyond the study of single compounds or genes. sci-hub.semdpi.com The integration of these approaches provides a powerful platform for the comprehensive characterization of natural products like this compound and the plants that produce them. researchgate.net

Metabolomics involves the large-scale study of small molecules, or metabolites, within a biological system. researchgate.net Using techniques like LC-MS and NMR, metabolomic profiling of Cimicifuga extracts can identify and quantify a wide array of compounds simultaneously, including numerous triterpene glycosides, phenolic acids, and alkaloids. nih.govnih.gov This provides a comprehensive chemical snapshot, which is useful for quality control, species differentiation, and understanding phytochemical variation. jst.go.jpresearchgate.net

Transcriptomics is the study of the complete set of RNA transcripts produced by an organism under specific conditions. By analyzing gene expression, transcriptomics can identify the biosynthetic pathways responsible for producing compounds of interest. mdpi.commdpi.com

Integrating metabolomic and transcriptomic data allows researchers to link the presence of specific compounds (like this compound) with the expression of particular genes. mdpi.com This combined analysis can elucidate the biosynthetic pathways, understand how environmental or genetic factors influence the chemical profile of the plant, and discover new bioactive compounds and their functions. mdpi.comresearchgate.net

Untargeted Metabolomics for Discovery of Novel Analogs and Pathways

Untargeted metabolomics has emerged as a powerful hypothesis-generating tool for the comprehensive analysis of all detectable small molecules in a biological sample. This approach is particularly well-suited for the study of medicinal plants such as Actaea (syn. Cimicifuga) species, which are known to produce a rich array of triterpenoid (B12794562) glycosides. nih.govnih.gov By employing high-resolution analytical platforms like Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can generate detailed chemical fingerprints of plant extracts. nih.govnih.gov

In the context of this compound, untargeted metabolomics can be instrumental in several ways:

Discovery of Novel Analogs: By comparing the metabolic profiles of different Actaea species or the same species grown under varied conditions, it is possible to identify previously uncharacterized analogs of this compound. nih.govresearchgate.net These analogs may possess unique structural modifications that could translate to altered biological activity.

Elucidation of Biosynthetic Pathways: The biosynthesis of triterpenoid saponins (B1172615) is a multi-step process involving enzymes such as oxidosqualene cyclases, cytochrome P450s, and UDP-glycosyltransferases. nih.govmdpi.comfrontiersin.org Untargeted metabolomics, especially when coupled with transcriptomics (the study of the complete set of RNA transcripts), can help to identify precursor molecules and intermediates in the biosynthetic pathway of this compound. nih.gov Understanding this pathway is a critical first step towards its biotechnological production.

Quality Control: Metabolomic fingerprinting provides a robust method for the quality control of raw plant material, ensuring a consistent chemical profile and potency of the desired compounds. nih.gov

A study analyzing hydroethanolic extracts from Actaea cimicifuga and Actaea erythrocarpa using LC-HRMS successfully profiled a wide range of secondary metabolites, including saponins, demonstrating the utility of this technique in characterizing the chemical composition of these plants. nih.gov Such approaches create large datasets that, through statistical analysis, can reveal subtle but significant chemical differences between samples, pointing towards new avenues of research. nih.gov

DNA Barcoding for Authentic Plant Species Identification

The therapeutic and research applications of compounds derived from medicinal plants are critically dependent on the correct identification and authentication of the source species. The genus Actaea presents a notable challenge in this regard, as commercial preparations of Black Cohosh (Actaea racemosa) are often substituted or contaminated with related Asian Actaea species such as A. cimicifuga, A. dahurica, and A. simplex. nih.govnih.govresearchgate.net This is a significant concern as some of these related species may contain different compound profiles and potentially toxic constituents.

DNA barcoding offers a rapid, accurate, and reliable solution for the genetic identification of plant material. nih.govekb.eg This technique utilizes short, standardized DNA sequences from specific gene regions to differentiate between species. For plants, the most commonly used barcode regions are located in the plastid genome (rbcL, matK) and the nuclear genome (ITS - Internal Transcribed Spacer).

Research has demonstrated the effectiveness of DNA barcoding in the authentication of Actaea racemosa. nih.govresearchgate.net One study successfully identified two key nucleotides within the matK gene that consistently distinguish A. racemosa from its common Asian relatives. nih.gov An analysis of 36 commercial black cohosh dietary supplements revealed that 25% were adulterated with Asian Actaea species, highlighting the prevalence of substitution in the market. nih.gov These findings underscore the importance of incorporating DNA barcoding as a standard quality control measure in the herbal products industry to ensure product authenticity and consumer safety. nih.gov The process allows for the identification of species even from processed materials like powders and extracts where morphological characteristics are lost. ekb.egresearchgate.net

| DNA Barcode Region | Utility in Actaea Identification | Key Findings |

| matK | High | Can consistently distinguish Actaea racemosa from common Asian adulterant species based on specific nucleotide differences. nih.govresearchgate.net |

| ITS2 | High | Provides good species resolution and can identify substitution with species not present in a reference library. nih.gov |

| rbcL | Low | Generally has insufficient nucleotide variability to distinguish between closely related Actaea species. nih.gov |

Prospects for Rational Drug Design and Development

The unique cycloartane triterpenoid structure of this compound presents a promising scaffold for the development of new therapeutic agents. Rational drug design, informed by an understanding of its molecular interactions and synthetic accessibility, can unlock its full potential.

Exploration of Novel Molecular Targets and Signaling Cascades

While the precise molecular targets of this compound are not yet fully elucidated, research on related triterpenoids from Actaea provides important clues and directions for future investigation. Many triterpenoid glycosides from this genus have demonstrated significant cytotoxic activity against various cancer cell lines. mdpi.com For instance, certain black cohosh triterpenoids have been shown to be active against multiple myeloma cells. mdpi.com

Initial hypotheses for the activity of black cohosh extracts centered on estrogen receptor modulation, but more recent evidence suggests that the effects may be mediated through other pathways, such as the GABA(A)-receptor. mdpi.com Future research should focus on identifying the specific proteins and signaling pathways that this compound interacts with to exert its biological effects. This can be achieved through a variety of modern drug discovery techniques:

Affinity Chromatography and Mass Spectrometry: To isolate and identify protein binding partners.

Cellular Thermal Shift Assays (CETSA): To confirm target engagement within a cellular context.

High-throughput Screening: To test the compound against panels of known receptors, enzymes, and ion channels.

Transcriptomic and Proteomic Analyses: To observe global changes in gene and protein expression in cells treated with the compound, thereby revealing the signaling cascades it modulates.

Identifying these targets will not only clarify its mechanism of action but also enable the design of more potent and selective derivatives.

Strategies for Chemical Synthesis and Semi-Synthesis of Optimized Derivatives

The structural complexity of this compound makes its total chemical synthesis a formidable challenge. However, semi-synthesis, starting from the naturally isolated compound or a more abundant precursor, offers a more feasible route to generating novel derivatives for structure-activity relationship (SAR) studies.

The biosynthetic pathway of triterpenoids, which starts from the cyclization of 2,3-oxidosqualene, is a key area of research. mdpi.comnih.gov This pathway involves a series of enzymatic modifications, including oxidations by cytochrome P450 monooxygenases (P450s) and glycosylations by uridine (B1682114) diphosphate-dependent glycosyltransferases (UGTs), which create the vast diversity of saponin (B1150181) structures. frontiersin.org

Strategies for producing optimized derivatives could include:

Semi-synthetic Modification: Chemical modification of the aglycone or the sugar moiety of the parent compound. For example, altering the functional groups on the triterpenoid backbone or changing the type and linkage of the xylose sugar could significantly impact biological activity.

Biocatalysis: Using isolated enzymes (like P450s or UGTs) or whole-cell systems to perform specific, targeted modifications on the core structure that are difficult to achieve through traditional chemistry.

Metabolic Engineering: A more advanced approach involves engineering the biosynthetic pathway in a heterologous host like yeast (Saccharomyces cerevisiae). nih.gov By introducing and optimizing the expression of the specific genes from Actaea responsible for producing this compound, it may be possible to create a sustainable and scalable production platform. This platform could also be manipulated to produce novel analogs by introducing genes for different modifying enzymes. frontiersin.org

These approaches, combining natural product chemistry with modern biotechnology, hold the key to overcoming the supply limitations of rare natural products and to developing optimized derivatives with enhanced therapeutic properties.

Q & A

Q. What are the primary natural sources of 25-Anhydrocimigenol 3-O-beta-D-xyloside, and what methods are recommended for its extraction?

This compound is predominantly isolated from Cimicifuga species (e.g., Cimicifuga heracleifolia, C. dahurica, and C. foetida) and Actaea asiatica roots. Extraction typically involves solvent partitioning (e.g., ethanol or methanol) followed by chromatographic purification using silica gel or reversed-phase HPLC. Structural confirmation requires NMR and high-resolution mass spectrometry (HRMS) to verify the triterpenoid backbone and xyloside moiety .

Q. Which standard assays are used to evaluate the cytotoxicity of this compound?

Common in vitro assays include the MTT or SRB assays for cell viability in cancer lines like HepG2 (liver) and MCF-7 (breast). Dose-response curves (0–100 µM) are generated to calculate IC50 values. Positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%) are critical for validating results. Replicates (n ≥ 3) and viability normalization to untreated cells are required to minimize plate-to-plate variability .

Q. How can researchers ensure the purity of isolated this compound?

Purity (>95%) is verified via HPLC with UV detection (205–210 nm for triterpenoids) and LC-MS. Confounding compounds (e.g., cimigenol derivatives) are identified using tandem MS and comparative NMR with reference standards. Accelerated stability studies (40°C/75% RH for 6 months) assess degradation under storage conditions (-20°C in anhydrous DMSO) .

Advanced Research Questions

Q. What experimental strategies can elucidate the molecular targets of this compound in cancer cells?

- Transcriptomics/Proteomics: RNA-seq or SILAC-based proteomics to identify differentially expressed genes/proteins post-treatment.

- Target Engagement: Cellular thermal shift assay (CETSA) or drug affinity responsive target stability (DARTS) to confirm direct binding.

- Pathway Analysis: Phospho-kinase arrays or CRISPR-Cas9 screens to map signaling pathways (e.g., apoptosis, PI3K/AKT).

- Molecular Docking: In silico modeling against databases like PDB to predict interactions with apoptotic regulators (e.g., Bcl-2 family) .

Q. How should researchers address contradictory cytotoxicity data across cell lines or studies?

- Assay Optimization: Validate cell line authenticity (STR profiling), passage number, and culture conditions (e.g., serum batch effects).

- Mechanistic Context: Compare ROS induction, mitochondrial membrane potential, and caspase-3 activation to distinguish on-target vs. off-target effects.

- Meta-Analysis: Use tools like RevMan to aggregate data, adjusting for variables (e.g., exposure time, solvent) via random-effects models .

Q. What methodologies are recommended for studying the compound’s bioavailability and pharmacokinetics?

- In Vivo Models: Administer 10–50 mg/kg (oral/i.p.) in rodents, with plasma/tissue sampling over 24h. LC-MS/MS quantifies parent compound and metabolites.

- Permeability: Caco-2 monolayers to assess intestinal absorption (Papp <1×10⁻⁶ cm/s suggests poor bioavailability).

- Metabolite ID: HRMS and MS/MS fragmentation to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Q. How can synergistic effects between this compound and clinical chemotherapeutics be investigated?

- Combination Index (CI): Use Chou-Talalay analysis in CompuSyn to classify synergism (CI <1) vs. antagonism (CI >1).

- Mechanistic Synergy: Co-treatment with paclitaxel or cisplatin, followed by flow cytometry for apoptosis (Annexin V/PI) and cell cycle arrest (propidium iodide).

- In Vivo Validation: Xenograft models with dual therapy to assess tumor volume reduction vs. monotherapy .

Data Interpretation & Methodological Rigor

Q. What statistical approaches are essential for validating cytotoxicity results?

- Dose-Response Modeling: Nonlinear regression (four-parameter logistic curve) to calculate IC50 with 95% confidence intervals.

- Outlier Detection: Grubbs’ test or ROUT method (Q=1%) to exclude anomalous replicates.

- Multivariate Analysis: PCA or hierarchical clustering to identify batch effects or technical variability .

Q. How can researchers ensure reproducibility in structural characterization studies?

- Cross-Validation: Compare NMR (¹H, ¹³C, HSQC, HMBC) and HRMS data with published spectra for cimigenol derivatives.

- Crystallography: If single crystals are obtained, X-ray diffraction resolves absolute configuration (e.g., 3-O-xyloside linkage).

- Open Data: Deposit raw spectral data in repositories like Zenodo for peer validation .

Q. What criteria should guide the selection of in vivo models for toxicity profiling?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.